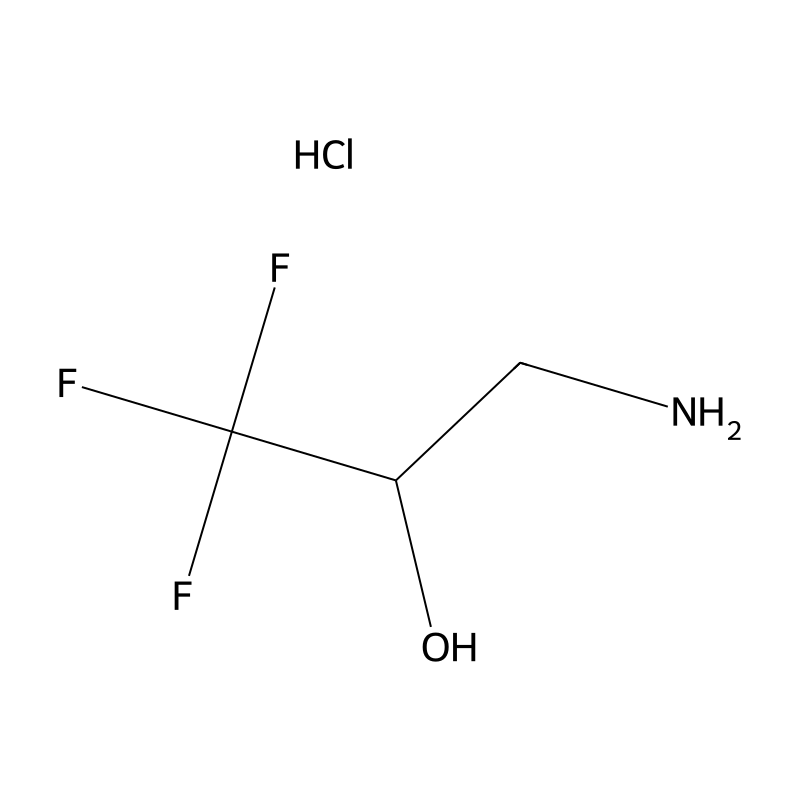

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- It’s available from suppliers like Sigma-Aldrich . Sigma-aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

- There’s a study that describes an efficient, chromatography-free asymmetric synthesis of ®-3-amino-1,1,1-trifluoropropan-2-ol for large scale production of a cholesterol ester transfer protein (CETP) inhibitor . The synthesis features a new efficient route to a β-amino trifluoromethylketone involving a modified Dakin–West reaction followed by an asymmetric hydrogenation or an enzymatic reduction of the resulting ketone to the alcohol .

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with the molecular formula C₃H₆F₃NO·HCl and a molecular weight of approximately 165.54 g/mol. This compound is characterized by the presence of three fluorine atoms, an amino group, and a hydroxyl group, making it a trifluorinated amino alcohol. Its structure includes a propanol backbone with a trifluoromethyl group at the first carbon and an amino group at the third carbon. The compound appears as a white crystalline solid and has a melting point ranging from 154°C to 155°C .

- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The hydroxyl group can engage in acid-base reactions, particularly in the presence of strong acids or bases.

- Formation of Salts: The hydrochloride form indicates it can readily form salts with various bases.

The presence of fluorine atoms enhances its reactivity compared to non-fluorinated analogs due to the electronegative nature of fluorine, which can stabilize certain reaction intermediates .

The synthesis of 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride typically involves:

- Fluorination: Starting from propanol derivatives, fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.

- Amine Introduction: The introduction of the amino group can be performed through reductive amination processes or by direct amination of suitable precursors.

- Hydrochloride Formation: The hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid.

These methods leverage standard organic synthesis techniques to yield the desired compound efficiently .

3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride finds applications primarily in:

- Research: It is utilized in biochemical research, particularly in proteomics and studies involving amino alcohols.

- Pharmaceutical Development: Due to its unique trifluoromethyl structure, it may serve as a lead compound for developing new drugs targeting specific biological pathways.

Its potential utility in medicinal chemistry stems from the unique properties imparted by the trifluoromethyl group .

Several compounds share structural similarities with 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-3,3,3-trifluoropropylamine | C₃H₇F₃NO | Hydroxyl group on second carbon |

| 1-Amino-3,3,3-trifluoro-2-propanol | C₃H₇F₃NO | Amino group on first carbon |

| 2-Amino-2-methylpropanol | C₄H₉NO | No fluorine; branched structure |

Uniqueness: The trifluoromethyl group in 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride distinguishes it from similar compounds by enhancing lipophilicity and altering reactivity patterns compared to non-fluorinated counterparts. This property may contribute to its potential applications in medicinal chemistry and material science .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant